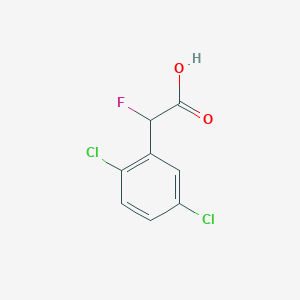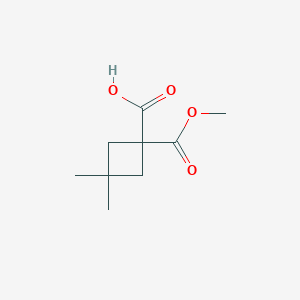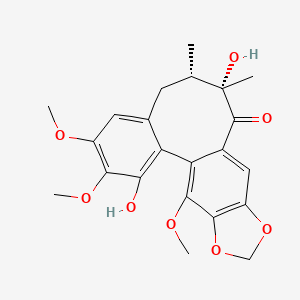
KadoblongifolinA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KadoblongifolinA is a chemical compound isolated from the plant Garcinia oblongifolia, which belongs to the Clusiaceae family. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties . The unique structure of this compound, characterized by its polyprenylated acylphloroglucinol core, makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of KadoblongifolinA involves several steps, starting with the extraction of the compound from the Garcinia oblongifolia plant. The extraction process typically employs solvents such as methanol or ethanol to isolate the compound from the plant material. Following extraction, the compound undergoes purification through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with its large-scale synthesis. Current methods focus on optimizing the extraction and purification processes to increase yield and purity. Advances in biotechnological approaches, such as microbial fermentation, are being explored to facilitate the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: KadoblongifolinA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
KadoblongifolinA has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying polyprenylated acylphloroglucinols and their reactivity.
Biology: The compound’s biological activities make it a valuable tool for investigating cellular processes and pathways.
Medicine: this compound’s anticancer, antiviral, and anti-inflammatory properties are being explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of KadoblongifolinA involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in inflammation, viral replication, and cancer cell proliferation . For example, it can modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Oblongifolin C: Known for its anticancer properties and ability to induce autophagy.
Guttiferone K: Exhibits strong anticancer and anti-inflammatory activities.
Propiedades
Fórmula molecular |
C22H24O8 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
(9S,10S)-3,10-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one |
InChI |
InChI=1S/C22H24O8/c1-10-6-11-7-13(26-3)18(27-4)17(23)15(11)16-12(21(24)22(10,2)25)8-14-19(20(16)28-5)30-9-29-14/h7-8,10,23,25H,6,9H2,1-5H3/t10-,22-/m0/s1 |
Clave InChI |
URCZSBOZRLIBSS-MGUXCZDKSA-N |
SMILES isomérico |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)[C@@]1(C)O)OCO4)OC)O)OC)OC |
SMILES canónico |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
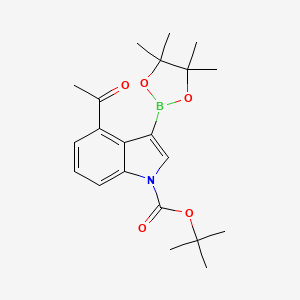
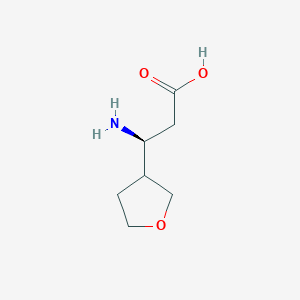
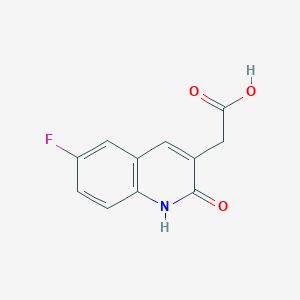


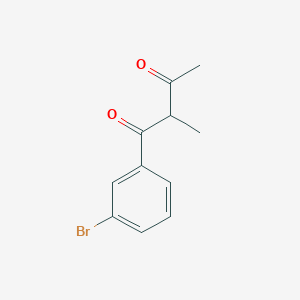
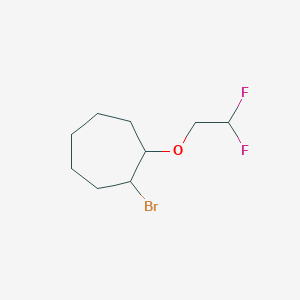
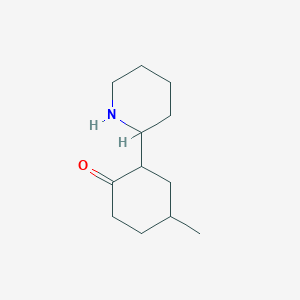
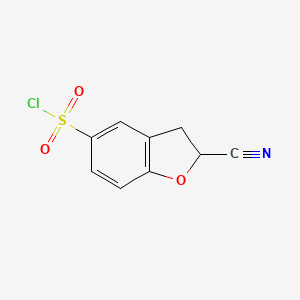
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
